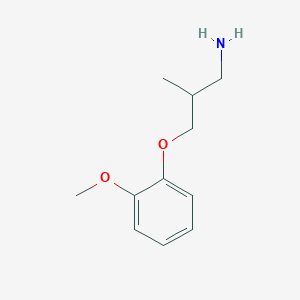

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene

Overview

Description

1-(3-Amino-2-methylpropoxy)-2-methoxybenzene, also known as 3-amino-2-methylpropoxybenzene, is an aromatic compound belonging to the class of aminobenzenes. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in scientific research and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which allows for a variety of reactions and applications.

Scientific Research Applications

Corrosion Inhibition

Research on derivatives of 2-aminobenzene-1,3-dicarbonitriles (ABDNs) has shown their potential as green corrosion inhibitors for metals in acidic and alkaline environments. ABDNs demonstrated significant inhibition efficiency on mild steel and aluminum surfaces, suggesting their application in protecting metals against corrosion (Verma et al., 2015) (Verma et al., 2015).

Energy Storage

Analogues of 1,2,4,5-tetramethoxybenzene were studied for their potential use in Li-ion batteries, highlighting the role of methoxy-substituted compounds in improving energy storage technologies. The study indicates that such compounds can serve as redox shuttles to enhance battery performance (Pirnat et al., 2013).

Catalysis

The catalytic conversion of anisole derivatives to gasoline-range molecules over bifunctional catalysts has been explored, emphasizing the potential of methoxybenzene compounds in biomass conversion and fuel production processes. This research provides insights into how similar compounds might be applied in catalytic systems for chemical transformations (Zhu et al., 2011).

Dental Applications

Compounds containing methoxy groups have been investigated for dental applications, showing potential as coinitiators and comonomers in dental resin formulations. This suggests the utility of methoxy-substituted compounds in medical materials science (Shi & Nie, 2007).

Hydrogen Bond Studies

Methoxyphenols and dimethoxybenzenes have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, relevant in the development of antioxidants and biologically active molecules. This research underscores the importance of methoxy substitution in molecular interaction studies (Varfolomeev et al., 2010).

Biomass Proxy Research

Methoxyphenols have been used as proxies for terrestrial biomass in studies of lignin chemical changes, suggesting applications in organic geochemistry and environmental science (Vane & Abbott, 1999).

properties

IUPAC Name |

3-(2-methoxyphenoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZQDDUZEWMBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

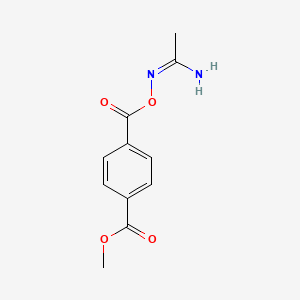

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

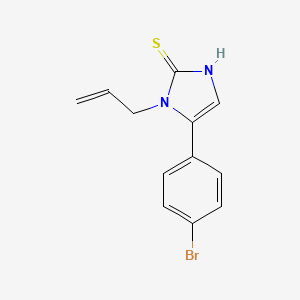

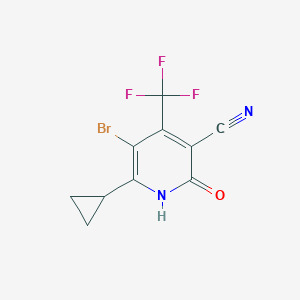

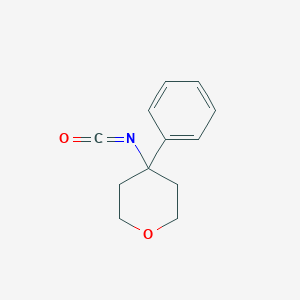

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)

![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)

![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)